7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Description
7-Methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid is a quinoline derivative characterized by a partially saturated bicyclic core (3,4-dihydroquinoline), a methoxy group at position 7, a ketone at position 2, and a carboxylic acid substituent at position 4 . This structure imparts unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. Synonyms include 6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and AC1NKY17, with CAS registry numbers indicating its presence in diverse synthetic libraries .
Properties
IUPAC Name |
7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(11(14)15)5-10(13)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYJDSCEFXCNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design for Methoxy Substitution
To introduce the 7-methoxy group, 5-methoxyisatin serves as the starting material. Cyclocondensation with a β-keto ester (e.g., ethyl acetoacetate) under TMSCl promotion generates the quinoline core. The reaction proceeds via:
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Base-mediated ring-opening of isatin to form an α-ketoamide intermediate.
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Nucleophilic attack by the enaminone to form the quinoline skeleton.
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Ester hydrolysis (if applicable) to yield the carboxylic acid.
Example Protocol
Limitations and Modifications
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Regioselectivity : The methoxy group’s position is fixed by the isatin substitution (5-methoxyisatin → 7-methoxyquinoline).
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Dihydro Modification : Partial saturation at C3-C4 requires post-synthesis hydrogenation or incorporation of a pre-reduced intermediate.
Oxidation of 4-Methylquinoline Precursors
A two-step oxidation strategy, adapted from CN102924374B and KMnO4-mediated protocols, enables the conversion of 7-methoxy-4-methyl-2-oxo-3,4-dihydroquinoline to the target carboxylic acid.
Synthetic Pathway
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Synthesis of 7-Methoxy-4-methyl-2-oxo-3,4-dihydroquinoline
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Potassium Permanganate Oxidation
Table 1 : Comparative Oxidation Conditions
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| KMnO4/NaOH | 85 | 4 | 85–90 |
| CrO3/H2SO4 | 100 | 6 | 72 |
| O2/CuCl2 | 120 | 8 | 65 |
Multi-Component Coupling Approaches
Copper(II)-catalyzed three-component reactions, as described by Meyet and Larsen (2014), provide a modular route to alkyl-substituted quinolines. Adapting this method for the target compound involves:
Reaction Components
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Aniline Derivative : 3-Methoxyaniline (introduces 7-methoxy group).
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Aldehyde : Glyoxylic acid (to install the 4-carboxylic acid post-cyclization).
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Alkyne : Propargyl alcohol (forms the dihydroquinoline backbone).
Catalytic Cycle
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Cu(II)-mediated alkyne activation generates a ketenimine intermediate.
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Condensation with aniline forms a β-enamine.
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Cyclization and oxidation yield the dihydroquinoline core with the carboxylic acid group.
Advantages :
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Single-pot synthesis reduces purification steps.
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Functional group tolerance allows for late-stage modifications.
Challenges :
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Controlling regiochemistry during alkyne insertion.
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Low yields (~50%) in preliminary trials for analogous structures.
Decarboxylation of Polyfunctional Intermediates
Patent CN102924374B outlines a decarboxylative approach to Cinchonic acid derivatives, which can be modified for the target molecule:
Stepwise Synthesis
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Isatin Condensation : 5-Methoxyisatin reacts with acetone under basic conditions to form 2-toluquinoline-4-carboxylic acid.
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Aldol Addition : Benzaldehyde introduces a vinyl group at C2.
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Oxidative Cleavage : KMnO4/NaOH oxidizes the vinyl group to a carboxylic acid, yielding quinoline-2,4-dicarboxylic acid.
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Selective Decarboxylation : Heating in m-xylene removes the C2 carboxyl group, leaving the C4 carboxylic acid.
Critical Optimization :
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to the corresponding quinoline derivative.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic substitution reactions at the aromatic ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
7-Methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity: Studies show effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 10 µM to 100 µM. The mechanism is primarily through enzyme inhibition.
- Anticancer Properties: It has been reported to induce cell cycle arrest in cancer cells and promote apoptosis through intrinsic and extrinsic pathways.
Medicine
The compound is explored as a lead for developing pharmaceuticals targeting specific enzymes or receptors. Its ability to modulate signaling pathways makes it a candidate for therapeutic applications in treating infections and cancer.
Industry
In industrial applications, this compound is utilized in producing dyes, pigments, and specialty chemicals due to its stability and reactivity.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated that it effectively inhibited gram-positive bacteria with an MIC of 15 µM against Staphylococcus aureus.
Case Study 2: Anticancer Activity
In research documented in Cancer Letters, the compound was tested on several cancer cell lines. It demonstrated significant cytotoxicity, particularly in breast cancer cells, where it induced G2/M phase arrest and promoted apoptosis via caspase activation.
Mechanism of Action
The mechanism of action of 7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Positional Isomerism and Functional Groups
- 7-Methoxy vs. 8-Methoxy Derivatives: A fluoroquinolone analog, 7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (), features an 8-methoxy group and additional fluorine/cyclopropyl substituents. The 8-methoxy placement may alter steric interactions in biological targets compared to the 7-methoxy analog .
- Bromine and Alkyl Chain Substitutions: 6-Bromo-3-hexyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid () incorporates a bromine atom at position 6 and a hexyl chain at position 3. Bromine enhances lipophilicity and binding affinity (IC50 = 1.5 µM against FABP4), while the hexyl chain may improve membrane permeability .
Carboxylic Acid Position and Ring Saturation
- 4-Hydroxy-7-Methyl-quinoline-3-carboxylic Acid () replaces the 4-carboxylic acid with a 3-carboxylic acid group and substitutes the 2-oxo with a 4-hydroxy group. This positional shift reduces hydrogen-bonding capacity and alters metal-chelating properties critical for enzyme inhibition .
- Fully Saturated vs. Dihydroquinolines: Compounds like N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide () retain full saturation at positions 3 and 4, which may increase conformational rigidity compared to the partially unsaturated 3,4-dihydro core of the target compound .
Table 1: Key Properties of 7-Methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic Acid and Analogs
*Antimicrobial activity inferred from structural similarity to fluoroquinolones.
Biological Activity
7-Methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, characterized by a methoxy group and a carboxylic acid, contributes to its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 219.21 g/mol. Its structure features a bicyclic system consisting of a benzene ring fused to a pyridine ring, which is typical for quinoline derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit bacterial enzymes, leading to antimicrobial activity.
- Cell Cycle Modulation : It has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Pro-apoptotic Activity : The compound may promote apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 10 µM to 100 µM .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : In vitro studies have shown that derivatives related to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). One derivative exhibited an IC50 value of 1.2 ± 0.2 µM against MCF-7 cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.2 ± 0.2 | Cell cycle arrest at G2/M phase |
| Panc-1 | 1.4 ± 0.2 | Induction of apoptosis |
Other Biological Activities
In addition to antimicrobial and anticancer effects, studies have suggested potential anti-inflammatory and antiviral activities for quinoline derivatives . Specifically, some compounds have shown promise as inhibitors of Hepatitis B virus replication.
Study on Anticancer Properties
A recent study synthesized several quinoline derivatives and tested their anti-proliferative efficacy against multiple cancer cell lines. The most active compound demonstrated significant pro-apoptotic activity as indicated by annexin V-FITC staining and modulation of key apoptotic markers such as Caspase-3 and BAX .
Study on Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of quinoline derivatives for their antibacterial properties. The results indicated that these compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria at relatively low concentrations .
Q & A
Q. What synthetic routes are commonly employed for synthesizing 7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid?
- Methodological Answer : The Pfitzinger reaction is a primary method, involving the condensation of isatin derivatives with ketones in an alkaline medium. For example, reacting isatin with phenylacetic acid in the presence of sodium acetate yields quinoline derivatives . Alternative routes include cyclocondensation of substituted anilines with β-keto esters under acidic conditions, as demonstrated in the synthesis of related quinolones (e.g., ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate via dibromopropane reactions) . Optimization often involves adjusting reaction time (12–24 hours), temperature (80–120°C), and catalysts (e.g., KI for halogenation steps) .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C7, carbonyl at C2) and dihydroquinoline backbone integrity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for structural validation (e.g., benzo[h]thiazetone derivatives in Acta Cryst. E67) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335 risk) and ensure access to eyewash stations .
- Storage : Store in airtight containers at 2–8°C, away from ignition sources, to prevent degradation .
Advanced Research Questions
Q. How can researchers evaluate the antibacterial activity of this compound derivatives?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Conduct broth microdilution per CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to fluoroquinolone controls (e.g., ciprofloxacin) .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours to differentiate static vs. cidal effects .
- Resistance Profiling : Test against quinolone-resistant mutants (e.g., gyrA mutants) to evaluate cross-resistance .
Q. How can structural modifications enhance the compound’s biological activity or pharmacokinetic properties?
- Methodological Answer :
- Side-Chain Functionalization : Introduce cyclopropyl (C1) or fluorinated groups (C6/C8) to improve DNA gyrase/topoisomerase IV binding, as seen in EP0153163 derivatives .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl esters) to enhance oral bioavailability, followed by in vivo hydrolysis studies .
- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent electronegativity/logP with activity .
Q. How should researchers address contradictions in reported biological data (e.g., varying MIC values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Replicate studies using identical bacterial strains (ATCC references), growth media (Mueller-Hinton broth), and inoculum sizes (5 × 10⁵ CFU/mL) .
- Inter-Lab Validation : Collaborate with independent labs to confirm activity trends, controlling for variables like pH, cation content (Mg²⁺/Ca²⁺), and solvent (DMSO) concentration .
- Meta-Analysis : Pool data from patents (e.g., EP0153163, EP0113093) and peer-reviewed studies to identify outliers and consensus trends .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with E. coli DNA gyrase (PDB: 1KZN) to identify key hydrogen bonds (e.g., C4-ketone with Ser83) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon methoxy (C7) or fluorine (C6) substitutions .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 1–3) and polar surface area (<140 Ų) for improved permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
